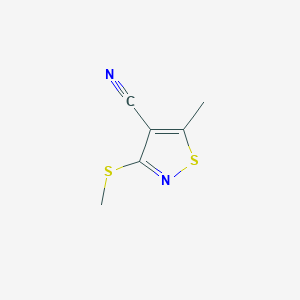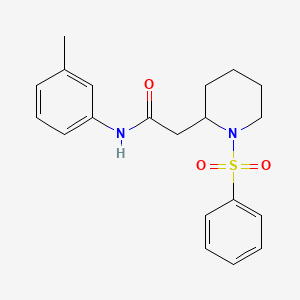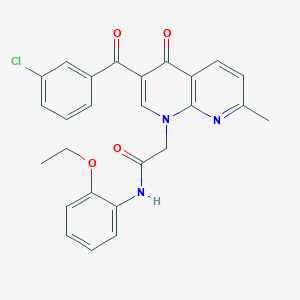
5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylants and can lead to the formation of different structures depending on the reagents used . Additionally, the preparation of isothiazoles substituted at the 5-position can be achieved by treating methylsulphonyl compounds with appropriate bases, which may also be applicable to the synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile has been characterized using techniques such as FT-IR, X-ray diffraction, and density functional theory (DFT) calculations . These studies provide information on the geometrical parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the behavior of the molecule under different conditions.
Chemical Reactions Analysis
The reactivity of the methylsulfanyl group in related compounds has been explored through various chemical reactions. For instance, the interaction between cyano-triazines and methylsulfanyl-triazol-amines has been studied, showing that the methylsulfanyl group remains intact during the synthesis process . This suggests that the methylsulfanyl group in 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile may also exhibit stability under certain reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing methylsulfanyl groups and isothiazole rings can be inferred from studies on similar molecules. For example, the vibrational wavenumbers and MEP maps indicate the presence of negative regions localized over the sulfur atoms, which could be a site for nucleophilic attack . The stability of the methylsulfanyl group during synthesis and its potential role in bonding are also important aspects of the compound's chemical behavior .
Applications De Recherche Scientifique
Antiviral Activities
Isothiazole derivatives, including compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, have been extensively studied for their antiviral properties. These compounds have shown significant activity against a broad spectrum of viruses. For instance, isothiazole derivatives have demonstrated notable antiviral effects against picornaviruses, human rhinovirus (HRV) serotypes, enteroviruses, and even against the herpes simplex virus type 1 (HSV-1) in some cases. The structural, topological, and vibrational properties of these derivatives contribute to their ability to traverse biological membranes rapidly, enhancing their antiviral activity. Moreover, their effectiveness can be linked to the different substituents attached to the isothiazole ring, which influences their reactivity and interaction with viral components (Romani et al., 2015), (Cutrì et al., 2002), (Garozzo et al., 2000).
HIV Replication Inhibition
Research into isothiazole derivatives has also uncovered their potential as HIV replication inhibitors. Specific compounds within this category have inhibited the replication of both HIV-1 and HIV-2 in cell-based assays, demonstrating effective concentrations that are non-toxic to the host cells. This suggests a promising avenue for the development of new antiretroviral drugs that could complement existing therapies, providing a basis for further investigation into their mechanism of action and potential for clinical application (Cutrì et al., 2004).
Synthetic Applications
Beyond their biological activities, isothiazole derivatives have been explored for their synthetic utility. Novel synthesis methods have been developed, leveraging the unique chemical properties of these compounds. For example, new routes have been established for synthesizing dihydro-1,2,4-triazoles and 2-pyridones, demonstrating the versatility of isothiazole derivatives as intermediates in organic synthesis. These methods highlight the potential for creating complex organic molecules with significant pharmacological activities, further broadening the scope of research and development in medicinal chemistry (Toyooka & Kubota, 1988), (Mathews et al., 2008).
Propriétés
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQKXBJUUQKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)
![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)
